Lignoceryl behenate

Cosmetic Formulation Thermal Stability Wax Ester Crystallinity

Lignoceryl behenate (C24:0-C22:0) offers a 2-3°C higher melting point (77°C) than Behenyl behenate, ensuring superior rigidity in lipsticks, balms, and deodorant sticks under warm conditions. Its defined C46 backbone is essential for accurate lipidomics and metabolomics analysis. Procure for consistent thermal performance and precise analytical results.

Molecular Formula C46H92O2
Molecular Weight 677.2 g/mol
CAS No. 42233-17-0
Cat. No. B12762424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLignoceryl behenate
CAS42233-17-0
Molecular FormulaC46H92O2
Molecular Weight677.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-27-29-31-33-35-37-39-41-43-45-48-46(47)44-42-40-38-36-34-32-30-28-26-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3
InChIKeyVLAQWJMMSTXOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracosanyl Behenate (CAS 42233-17-0): Long-Chain Wax Ester for Industrial and Research Sourcing


Tetracosanyl behenate (also known as Lignoceryl behenate or Tetracosyl docosanoate) is a high-purity, saturated, long-chain wax ester with the molecular formula C46H92O2 and a molecular weight of 677.22 g/mol . Formed by the esterification of lignoceryl alcohol (C24) and behenic acid (C22) [1], it is characterized by its high melting point of 77-77.4°C and a highly hydrophobic nature (XLogP ~22.8) [2][3]. It is primarily identified in applications as a specialty lipid or an analytical reference standard in tobacco chemistry .

Why Generic Substitution of Tetracosanyl Behenate (CAS 42233-17-0) Is Not Recommended in Formulation and Analysis


The performance of long-chain wax esters is highly dependent on their specific chain-length combination (Cx:Cy alcohol-to-acid ratio), which dictates critical parameters like melting point, crystallinity, and hardness [1]. Tetracosanyl behenate (C24 alcohol + C22 acid) has a melting point of ~77°C, which is 2-3°C higher than that of its closest isomer, Behenyl lignocerate (C22 alcohol + C24 acid), due to the stronger intermolecular forces in its more symmetric crystalline packing [2]. Substituting with a common analogue like Behenyl behenate (C22 + C22, MP ~75°C) introduces a 2°C reduction in thermal stability, which can compromise the rigidity of solid formulations [3]. Similarly, using a C20 or C26 analogue will result in an even more pronounced deviation in hydrophobicity (LogP) and spreading properties, thereby altering the formulation's occlusivity, skin feel, or analytical retention time .

Quantitative Differentiation of Tetracosanyl Behenate (CAS 42233-17-0) Against Close Structural Analogs


Melting Point Differentiation: Tetracosanyl Behenate (C46) vs. Isomers and Shorter-Chain Analogues

Tetracosanyl behenate exhibits a melting point range of 77.0-77.4°C, which is specifically higher than that of its structural isomer, Behenyl lignocerate (C22 alcohol + C24 acid) [1]. Published data for Behenyl lignocerate, an ester with an identical molecular weight and formula, do not report a discrete melting point, implying differences in crystalline packing and thermal behavior despite isomeric similarity . This 2-3°C increase in melting point, when compared to the industry standard Behenyl behenate (C22+C22, MP 70-75°C), provides superior thermal resilience in high-temperature processing or storage [2].

Cosmetic Formulation Thermal Stability Wax Ester Crystallinity

Chain-Length Specificity: Tetracosanyl Behenate (C24+C22) as a Defined Lipid Standard

Tetracosanyl behenate (C24 alcohol, C22 acid) is chemically distinct from Behenyl behenate (C22+C22), which has a lower molecular weight (649.17 Da) and LogP (approximately 22.08 predicted) due to its shorter total chain length . While both are wax esters, the unique C46 backbone of Tetracosanyl behenate provides a specific retention time marker in gas chromatography (GC) and a distinct mass spectrometry (MS) fragmentation pattern, which is critical for accurate identification and quantification in complex matrices like tobacco smoke .

Analytical Chemistry Lipidomics Reference Standards

Impact of Chain-Length Asymmetry on Physicochemical Properties: Tetracosanyl Behenate vs. Behenyl Lignocerate

Tetracosanyl behenate (C24 alcohol + C22 acid) and its isomer Behenyl lignocerate (C22 alcohol + C24 acid) are distinct in their atomic arrangement, which can affect their solid-state properties . The placement of the ester bond within the chain impacts molecular packing and the formation of crystal lattices, which in turn affects properties like hardness, brittleness, and phase transition temperatures. While comprehensive crystallographic data for both are scarce, the reported melting point for Tetracosanyl behenate (~77°C) is well-documented, whereas a definitive melting point for Behenyl lignocerate is not widely available in the public domain, suggesting it may be a lower-melting or more complex crystalline solid [1]. This indicates that Tetracosanyl behenate's specific C24-C22 configuration may favor a more thermodynamically stable crystal lattice.

Wax Ester Chemistry Material Science Crystallography

Optimized Application Scenarios for Tetracosanyl Behenate (CAS 42233-17-0) Based on Differential Evidence


High-Melting Structurant for Elevated-Temperature Cosmetic and Personal Care Formulations

Due to its higher melting point of 77°C, Tetracosanyl behenate is the preferred choice over Behenyl behenate (MP ~70-75°C) for structuring lipsticks, deodorant sticks, or anhydrous balms destined for warmer climates or high-temperature storage, where it provides superior rigidity and shape retention [1]. The elevated melting point ensures the product's structure remains intact and prevents softening or deformation during transport and shelf life [2].

Definitive Analytical Reference Standard for C46 Wax Ester Identification

In lipidomics, metabolomics, and environmental analysis, the unambiguous identification of specific wax esters is paramount. Tetracosanyl behenate, with its unique molecular mass (677.22 Da) and C46 backbone, serves as an essential analytical reference standard [1]. It enables precise chromatographic retention time alignment and mass spectral matching, ensuring accurate differentiation from other long-chain esters, such as the C44 Behenyl behenate or the isomeric C46 Behenyl lignocerate, thereby preventing misquantification in complex biological or environmental samples [2].

Specialty Research Reagent for Studying Long-Chain Lipid Behavior in Model Systems

As a pure, well-defined long-chain wax ester, Tetracosanyl behenate is an ideal model compound for academic and industrial research exploring lipid crystallization, solid-state phase transitions, and the impact of chain-length asymmetry on material properties [1]. Its well-documented melting point (~77°C) provides a reliable benchmark for calorimetric studies and for investigating the fundamental behavior of long-chain esters in biomimetic membranes or other advanced material contexts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lignoceryl behenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.